N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Description
N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiophene-carboxamide moiety. The benzothiazole ring is substituted with a chloro group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 3, while the thiophene ring bears a nitro group at position 5. The (2Z) configuration indicates a specific geometric arrangement around the imine double bond, which may influence its molecular interactions and stability.
Its synthesis likely involves condensation reactions typical of benzothiazole derivatives, with crystallographic tools like SHELXL and ORTEP used for structural validation .
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S2/c1-2-8-18-13-9(16)4-3-5-10(13)24-15(18)17-14(20)11-6-7-12(23-11)19(21)22/h1,3-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNLWRILAXGORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the nitrothiophene and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as phase-transfer catalysis and microwave irradiation can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other benzothiazole, thiophene, and urea-based derivatives (Table 1). Key differentiating factors include substituent electronic effects, steric profiles, and hypothesized biological activity.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Chloro substituents (common in pesticides) improve stability and bioactivity via hydrophobic interactions .
Steric and Geometric Factors: The propargyl group introduces steric hindrance absent in ethyl or methyl analogs (e.g., Enamine’s quinolinium derivative), possibly affecting binding pocket accessibility. The Z-configuration may enforce planar geometry, facilitating π-π stacking with biological targets, akin to planar heterocycles in flubendiamide .
Biological Implications :
- Thiophene’s electron-rich nature (vs. pyridine in fluazuron) could enhance interactions with aromatic residues in enzymes or receptors.
- Propargyl groups may enable click chemistry modifications, a feature absent in compared compounds .
Research Findings and Hypotheses
While direct studies on the target compound are unavailable, structural analogs provide insights:
- Pesticide Activity : Fluazuron and flubendiamide demonstrate that halogenated aromatic systems and urea/phthalamide backbones are critical for insecticidal activity . The target compound’s nitro-thiophene may mimic these interactions.
- Synthetic Utility: Enamine’s quinolinium derivative highlights benzothiazolylidene motifs as versatile intermediates, suggesting the target compound could serve as a precursor for functionalized agrochemicals .
- Structural Analysis : Crystallographic tools like SHELXL and ORTEP enable precise determination of bond lengths, angles, and anisotropic displacement parameters, essential for comparing molecular geometries with analogs .
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a nitrothiophene ring, which are known for their diverse biological activities. The specific arrangement of functional groups contributes to its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors for various enzymes involved in disease pathways.
- Antimicrobial Properties : Compounds like this one have shown effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : The presence of nitro groups typically enhances anti-inflammatory activity through modulation of inflammatory cytokines.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study showed that treatment with the compound resulted in a significant decrease in these markers in macrophage cell lines.
Cytotoxicity Studies
The cytotoxic effects of N-[(2Z)-4-chloro-3-(prop-2-yne-1-yloxy)-2,3-dihydrobenzothiazolylidene]-5-nitrothiophene were evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon) | 6.2 | Moderate cytotoxicity |
| T47D (Breast) | 27.3 | Significant cytotoxicity |
| HeLa (Cervical) | 15.0 | Moderate cytotoxicity |
These findings suggest that the compound may have potential as an anticancer agent.
Case Studies
- Study on Autoimmune Models : In vivo studies using experimental autoimmune encephalomyelitis (EAE) models demonstrated that the compound effectively reduced symptoms by modulating immune responses, suggesting potential therapeutic applications in autoimmune diseases .
- Inflammation Models : In collagen-induced arthritis models, administration of the compound led to reduced inflammation and joint damage, highlighting its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
